molecular formula C10H7F2N B598747 6-(Difluoromethyl)isoquinoline CAS No. 1204298-75-8

6-(Difluoromethyl)isoquinoline

Cat. No.: B598747
CAS No.: 1204298-75-8
M. Wt: 179.17
InChI Key: VKHUTDGSHKOAGA-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant biological activities.

Biochemical Analysis

Biochemical Properties

6-(Difluoromethyl)isoquinoline, like other isoquinolines, can be considered as 10-electron π -aromatic and delocalized systems . This property influences not only its reactions but also the reactivity of the substituents attached at various positions of the ring

Cellular Effects

Fluorinated isoquinolines have been shown to exhibit antioxidant activity This suggests that this compound could potentially influence cell function by mitigating oxidative stress

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that isoquinolines can undergo quaternization and conversion to N-oxides This suggests that this compound may interact with biomolecules through similar mechanisms

Temporal Effects in Laboratory Settings

Quinoline, a related compound, is known to be a stable liquid with a boiling point of 237 °C This suggests that this compound may also exhibit stability under laboratory conditions

Metabolic Pathways

Isoquinoline alkaloids have been studied for their roles in various metabolic pathways

Subcellular Localization

Tools such as LOCALIZER and Esub8 can be used to predict the subcellular localization of proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the direct introduction of a difluoromethyl group onto the isoquinoline ring. This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions .

Another method involves the cyclization of N-[2-(difluoromethyl)phenyl]ethylamines followed by aromatization. This method is effective for producing 1-substituted 3,4-dihydroisoquinolines, which can then be further transformed into this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 6-Fluoroisoquinoline
  • 6-Trifluoromethylisoquinoline
  • 6-Chloroisoquinoline

Comparison: 6-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and biologically active compared to its non-fluorinated counterparts. The difluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

IUPAC Name

6-(difluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHUTDGSHKOAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306172
Record name 6-(Difluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-75-8
Record name 6-(Difluoromethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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